molecular formula C24H22F3N3O2 B2386248 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 2097915-09-6

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2386248
CAS No.: 2097915-09-6
M. Wt: 441.454
InChI Key: FOVJQTRBCPKJAA-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Benzyloxy Group: This can be done through etherification reactions.

    Formation of the Benzamide Core: This involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can occur at the pyrrolidine ring or the benzamide core.

    Substitution: The trifluoromethyl group and the benzyloxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the pyrrolidine ring could lead to a more saturated amine.

Scientific Research Applications

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.

    Organic Synthesis: The compound can be used as a building block for more complex molecules.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The trifluoromethyl group and the pyrrolidine ring are likely important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide: shares similarities with other benzamide derivatives that have different substituents on the benzene ring or the pyrrolidine ring.

    N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide: Lacks the benzyloxy group.

    3-(benzyloxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the benzyloxy group in this compound makes it unique compared to other similar compounds. These groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2/c25-24(26,27)19-9-10-22(28-14-19)30-12-11-20(15-30)29-23(31)18-7-4-8-21(13-18)32-16-17-5-2-1-3-6-17/h1-10,13-14,20H,11-12,15-16H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJQTRBCPKJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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